molecular formula C6H5BrN2O B15294260 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one

6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one

Cat. No.: B15294260
M. Wt: 201.02 g/mol
InChI Key: HMUYTQYGWGKJRY-UHFFFAOYSA-N
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Description

6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is a heterocyclic compound that features a bromine atom and a pyrrolo[3,4-c]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a suitable amine under cyclization conditions. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This makes it a versatile building block for the synthesis of a wide range of bioactive and functional materials.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one

InChI

InChI=1S/C6H5BrN2O/c7-5-3-1-9-6(10)4(3)2-8-5/h2,8H,1H2,(H,9,10)

InChI Key

HMUYTQYGWGKJRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC=C2C(=O)N1)Br

Origin of Product

United States

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